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molecular formula C9H7BrClFO B8421226 alpha-Bromo-2-chloro-6-fluorobenzenepropanal CAS No. 862574-72-9

alpha-Bromo-2-chloro-6-fluorobenzenepropanal

Cat. No. B8421226
M. Wt: 265.50 g/mol
InChI Key: BTAXNMLAFFUVSA-UHFFFAOYSA-N
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Patent
US08759335B2

Procedure details

A solution of bromine (11 g, 0.081 mol) in dichloromethane (50 mL) was slowly added to a solution of 3-(2-chloro-6-fluoro-phenyl)-propionaldehyde (15 g, 0.081 mol) in dichloromethane (250 mL) at 0° C. The mixture was stirred overnight at room temperature and then the solvent was removed to give the crude product which was used directly in the next step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=1[CH2:11][CH2:12][CH:13]=[O:14]>ClCCl>[Br:1][CH:12]([CH2:11][C:5]1[C:6]([F:10])=[CH:7][CH:8]=[CH:9][C:4]=1[Cl:3])[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrBr
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)CCC=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(C=O)CC1=C(C=CC=C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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